![molecular formula C16H14ClN3 B1225005 2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine](/img/structure/B1225005.png)
2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and Optimization : A study by Ouyang et al. (2016) demonstrates a synthetic method for a compound related to 2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine, emphasizing the importance of specific synthetic steps and structure confirmation through NMR (Ouyang et al., 2016).
- Conformational Studies : Research by Khattab et al. (2016) on AG-1478, a derivative of quinazolinamine, explores its UV-Vis absorption spectra, correlating spectral signatures with drug structure. This highlights the potential for understanding drug-target interactions (Khattab et al., 2016).
Biological and Pharmacological Research
- Anticancer Properties : A study by Noolvi and Patel (2013) examines the synthesis of quinazoline derivatives, including those related to 2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine, and their potential as anticancer agents. This work emphasizes the role of quinazolines in inhibiting EGFR-tyrosine kinase, a key target in cancer therapy (Noolvi & Patel, 2013).
- Antimalarial Activity : Research by Mizukawa et al. (2021) highlights the synthesis of quinazoline derivatives for antimalarial activity. This study underscores the pharmacologic potential of quinazolines in treating diseases like malaria (Mizukawa et al., 2021).
- Anti-Inflammatory and Antimicrobial Applications : A study by Vachala et al. (2011) explores the synthesis of quinazolin-4(3H)-ones and their potential as anti-inflammatory, antiproliferative, and antimicrobial agents. This underscores the versatility of quinazoline derivatives in various pharmacological applications (Vachala et al., 2011).
Eigenschaften
Produktname |
2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine |
|---|---|
Molekularformel |
C16H14ClN3 |
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
2-chloro-N-[(1R)-1-phenylethyl]quinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H,18,19,20)/t11-/m1/s1 |
InChI-Schlüssel |
RPGHTMMYAWEOGC-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



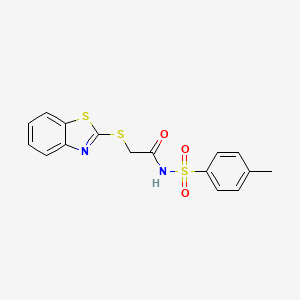
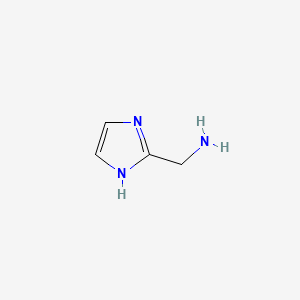
![4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide](/img/structure/B1224926.png)
![3-[(6-Bromo-3-butyl-2-methyl-4-quinolinyl)thio]propanenitrile](/img/structure/B1224928.png)
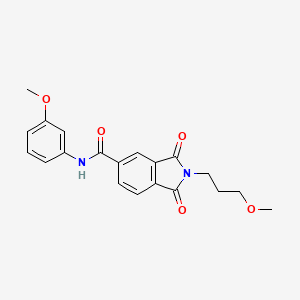
![1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1224930.png)
![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)
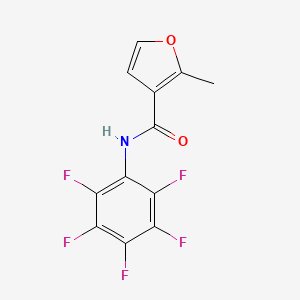
![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)
![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)
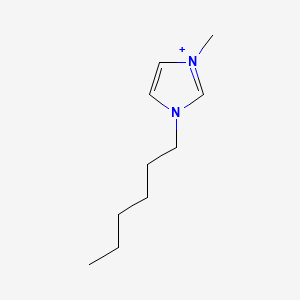
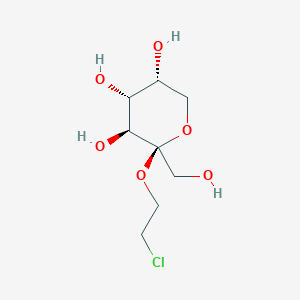
![6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1224945.png)
![6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1224946.png)